Tailoring residual stress of flexible Cu2ZnSn(S,Se)4 solar cells by Ga doping for high mechanical endurance
Journal of Materials Chemistry C Pub Date: 2023-03-09 DOI: 10.1039/D2TC05416G
Abstract
Tremendous Voc deficit and residual stress are the main bottlenecks for efficient and flexible CZTSSe thin film solar cells. For the sake of promoting the mechanical endurance of flexible devices, a convenient and effective strategy for Ga doping is proposed, which can synchronously suppress the defects and tailor the residual stress of CZTSSe. The formed CZTGSSe with a doping concentration of 0.28 mol L−1 presents an optimized heterojunction characteristic with a CBO of −0.30 eV and a released residual stress of −1.87 GPa. Benefitting from the optimum Ga doping concentration with the reduced electrostatic potential fluctuation of 81.18 meV, the ultimately structured device with a PCE of 5.37% is achieved, which can maintain 80% of its original PCE after suffering in a harsh bending environment. The proposed Ga doping strategy may pave a promising way for congener flexible and portable solar cells.
Recommended Literature
- [1] Magnetite-based adsorbents for sequestration of radionuclides: a review
- [2] Inside front cover
- [3] Ferroelectric transitions in silver niobate ceramics†
- [4] A facile method to synthesize supported Pd–Au nanoparticles using graphene oxide as the reductant and their extremely high electrocatalytic activity for the electrooxidation of methanol and ethanol†
- [5] Biodegradable containers composed of anionic liposomes and cationic polypeptide vesicles†
- [6] Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry†
- [7] Back cover
- [8] Selective synthesis of α-Fe2O3 thin films and effect of the deposition temperature and lattice oxygen on the catalytic combustion of propene†
- [9] Inherently chiral belt-shaped conjugated macrocycles with strong fluorescence and circularly polarized luminescence†
- [10] A thiol–ene click reaction with preservation of the Si–H bond: a new approach for the synthesis of functional organosilicon compounds†
Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 164915-57-5